molecular formula C10H14N2O2 B13382942 2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid

2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid

Cat. No.: B13382942
M. Wt: 194.23 g/mol
InChI Key: RDAKEAJYLGZEEA-UHFFFAOYSA-N
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Description

2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a phenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a phenylalanine derivative, which undergoes a series of reactions including amination and protection-deprotection steps to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted products depending on the nucleophile used .

Scientific Research Applications

2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential role in biological processes and its interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid is unique due to the presence of both an aminomethyl group and a phenyl group, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

IUPAC Name

2-amino-3-[2-(aminomethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAKEAJYLGZEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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